molecular formula C10H16O B13413631 3-Methyl-4-pentylfuran

3-Methyl-4-pentylfuran

Cat. No.: B13413631
M. Wt: 152.23 g/mol
InChI Key: QEIHEBSXGKZWLV-UHFFFAOYSA-N
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Description

3-Methyl-4-pentylfuran is an organic compound belonging to the furan family Furans are heterocyclic aromatic compounds characterized by a five-membered ring structure containing one oxygen atom and four carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-4-pentylfuran can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Paal-Knorr synthesis is a well-known method for preparing furans, including this compound . This method typically involves the reaction of 1,4-diketones with acidic catalysts to form the furan ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-4-pentylfuran undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furanones, while substitution reactions can produce various substituted furans .

Scientific Research Applications

3-Methyl-4-pentylfuran has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-4-pentylfuran involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways .

Comparison with Similar Compounds

  • 2-Methylfuran
  • 2,5-Dimethylfuran
  • 3-Ethyl-2-methylfuran

Comparison: Compared to these similar compounds, 3-Methyl-4-pentylfuran exhibits unique structural features that influence its reactivity and applications. For instance, the presence of a pentyl group at the 4-position can enhance its lipophilicity and affect its interaction with biological targets .

Properties

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

3-methyl-4-pentylfuran

InChI

InChI=1S/C10H16O/c1-3-4-5-6-10-8-11-7-9(10)2/h7-8H,3-6H2,1-2H3

InChI Key

QEIHEBSXGKZWLV-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=COC=C1C

Origin of Product

United States

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